1-[4-(2-methylphenoxy)butyl]piperidine
Description
Properties
IUPAC Name |
1-[4-(2-methylphenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-15-9-3-4-10-16(15)18-14-8-7-13-17-11-5-2-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTOPYJXJBLILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-methylphenoxy)butyl]piperidine typically involves the following steps:
Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from butanol or butyl halides.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the butyl chain intermediate.
Introduction of the 2-Methylphenoxy Group: The final step involves the attachment of the 2-methylphenoxy group through etherification reactions, using reagents such as 2-methylphenol and appropriate catalysts.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Catalysts: Use of efficient catalysts to speed up the reaction and improve selectivity.
Purification Techniques: Advanced purification methods such as distillation and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Methylphenoxy)butyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
1-[4-(2-Methylphenoxy)butyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-methylphenoxy)butyl]piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects. For example, it may affect neurotransmitter systems in the brain, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key structural differences between 1-[4-(2-methylphenoxy)butyl]piperidine and analogous piperidine derivatives:
| Compound Name | Substituent Structure | Chain Length/Spacer | Key Features |
|---|---|---|---|
| This compound | 2-Methylphenoxy on butyl chain | Butyl (4 carbons) | Electron-donating methyl group; moderate lipophilicity |
| 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine | 2-Methoxy-4-nitrophenoxy on propyl | Propyl (3 carbons) | Electron-withdrawing nitro/methoxy groups; shorter chain; higher reactivity |
| 1-(4-(Benzyloxy)-2-butynyl)piperidine | Benzyloxy on butynyl chain | Butynyl (4 carbons) | Triple bond increases rigidity; bulky benzyl group affects steric hindrance |
| 1-[(4-Fluorophenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine | 4-Fluorophenoxy-acetyl spacer | Acetyl linkage | Fluorine enhances lipophilicity; acetyl spacer alters conformation |
Key Observations :
- Substituent Effects: The 2-methylphenoxy group is less electron-withdrawing than the nitro and methoxy groups in ’s compound, which may reduce reactivity but improve metabolic stability . Compared to the fluorine in ’s derivative, the methyl group offers weaker electron-donating effects but similar lipophilicity .
Pharmacological Implications
Piperidine derivatives are widely studied for central nervous system (CNS) activity, enzyme inhibition, and receptor modulation.
Key Insights :
- CNS Activity: The methylphenoxy group’s lipophilicity may facilitate blood-brain barrier penetration, akin to fluorinated derivatives () .
- Receptor Selectivity: Compared to diphenylbutylpiperidine derivatives like pimozide (), the single aromatic substituent in this compound likely reduces steric bulk, possibly favoring selectivity for different receptor subtypes .
Q & A
Q. What are the common synthetic routes for 1-[4-(2-methylphenoxy)butyl]piperidine, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation of piperidine derivatives and coupling reactions with substituted phenoxy groups. For example, analogous compounds like 1-(4-(benzyloxy)-2-butynyl)piperidine require sequential protection/deprotection steps and palladium-catalyzed cross-coupling for alkyne functionalization . To optimize yield:
- Use inert atmospheres (e.g., N₂) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC (e.g., C18 columns with methanol/buffer mobile phases, retention times ~13–15 min) .
- Purify intermediates via column chromatography (hexane/EtOAC gradients) to remove unreacted starting materials .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include piperidine ring protons (δ 1.4–2.8 ppm), aromatic protons from the 2-methylphenoxy group (δ 6.8–7.2 ppm), and methylene bridges (δ 3.5–4.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- HPLC : Assess purity (>95% peak area at 254 nm) using C18 columns and methanol/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural isomerism. To address this:
- Perform dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
- Use X-ray crystallography or docking simulations to validate binding modes to targets like kinases or GPCRs .
- Compare with structurally similar derivatives (e.g., 1-(2,4-dimethoxybenzoyl)piperidine) to isolate substituent effects .
Q. What computational strategies enhance the design of this compound derivatives with improved pharmacokinetic profiles?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reactivity of the piperidine nitrogen or phenoxy group using DFT (e.g., B3LYP/6-31G*) to guide functionalization .
- ADME Modeling : Tools like SwissADME estimate logP, solubility, and CYP450 interactions. For example, trifluoromethyl groups reduce metabolic clearance .
- Molecular Dynamics : Simulate membrane permeability (e.g., blood-brain barrier penetration) via lipid bilayer models .
Q. How can researchers leverage high-throughput screening (HTS) to identify novel biological targets for this compound?
- Methodological Answer :
- Library Preparation : Derivatize the piperidine core with diverse substituents (e.g., sulfonyl, benzoyl) to create a 100–500 compound library .
- Assay Design : Prioritize targets like histamine receptors or ion channels using fluorescence polarization or TR-FRET assays .
- Data Analysis : Apply machine learning (e.g., random forests) to correlate structural features (e.g., logP, H-bond donors) with activity .
Key Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
